REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1Cl)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]>CS(C)=O>[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
anhydride
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=CN(C2=CC1Cl)NC)C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(F)F
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitate gradually from the reaction mixture
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)NC)C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1Cl)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]>CS(C)=O>[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
anhydride
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=CN(C2=CC1Cl)NC)C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(F)F
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitate gradually from the reaction mixture
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)NC)C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |